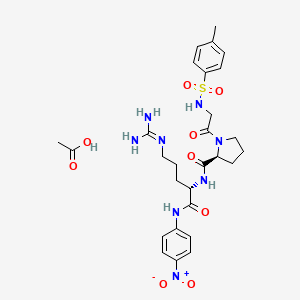

N-P-Tosyl-Gly-Pro-Arg P-nitroanilide acetate salt

Vue d'ensemble

Description

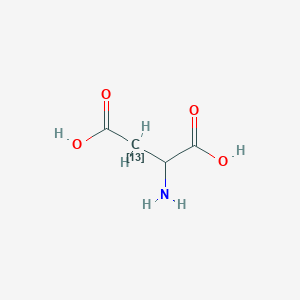

Le sel d’acétate de N-(p-Tosyl)-Gly-Pro-Arg p-nitroanilide est un substrat chromogène utilisé dans diverses analyses biochimiques. Il est particulièrement connu pour son application dans les analyses de plasmine, où il sert de substrat pour examiner l’activité amidolytique d’enzymes telles que les protéases à sérine et les enzymes fibrinogénołytyczne .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du sel d’acétate de N-(p-Tosyl)-Gly-Pro-Arg p-nitroanilide implique le couplage de N-(p-Tosyl)-Gly-Pro-Arg avec la p-nitroaniline en présence d’agents de couplage. La réaction se produit généralement dans un solvant organique tel que l’éthanol, où le produit est précipité et purifié .

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l’utilisation de réacteurs automatisés et de systèmes de purification pour garantir un rendement et une pureté élevés. Le produit est ensuite cristallisé et stocké dans des conditions contrôlées pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le sel d’acétate de N-(p-Tosyl)-Gly-Pro-Arg p-nitroanilide subit diverses réactions chimiques, notamment :

Substitution : Le groupe tosyle peut être substitué dans des conditions spécifiques, ce qui en fait un intermédiaire polyvalent en synthèse organique.

Réactifs et conditions communs

Hydrolyse : Généralement effectuée dans des tampons aqueux à pH physiologique.

Substitution : Nécessite des nucléophiles et des solvants appropriés tels que le dichlorométhane.

Principaux produits

Hydrolyse : Produit de la p-nitroaniline.

Substitution : Produit divers dérivés en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Le sel d’acétate de N-(p-Tosyl)-Gly-Pro-Arg p-nitroanilide est largement utilisé dans la recherche scientifique, notamment :

Biochimie : Comme substrat chromogène pour les analyses enzymatiques, en particulier pour la plasmine et les protéases à sérine.

Médecine : Utilisé dans les analyses de diagnostic pour mesurer l’activité enzymatique dans les échantillons de sang.

Chimie : Sert d’intermédiaire dans la synthèse de molécules plus complexes.

Industrie : Utilisé dans la production de trousses de diagnostic et de réactifs biochimiques.

Applications De Recherche Scientifique

N-(p-Tosyl)-Gly-Pro-Arg p-nitroanilide acetate salt is widely used in scientific research, including:

Biochemistry: As a chromogenic substrate for enzyme assays, particularly for plasmin and serine proteases.

Medicine: Used in diagnostic assays to measure enzyme activity in blood samples.

Chemistry: Serves as an intermediate in the synthesis of more complex molecules.

Industry: Utilized in the production of diagnostic kits and biochemical reagents.

Mécanisme D'action

Le composé agit comme un substrat pour la plasmine et d’autres protéases à sérine. Lors du clivage enzymatique, il libère de la p-nitroaniline, qui peut être détectée colorimétriquement. Ce mécanisme permet la quantification de l’activité enzymatique dans diverses analyses .

Comparaison Avec Des Composés Similaires

Composés similaires

Sel d’acétate de N-(p-Tosyl)-Gly-Pro-Lys p-nitroanilide : Un autre substrat chromogène utilisé pour des applications similaires.

Sel d’acétate de N-(p-Tosyl)-Gly-Pro-Arg p-nitroanilide : Partage des propriétés similaires mais diffère dans la séquence d’acides aminés.

Unicité

Le sel d’acétate de N-(p-Tosyl)-Gly-Pro-Arg p-nitroanilide est unique en raison de sa séquence d’acides aminés spécifique, ce qui le rend hautement sélectif pour certaines enzymes. Cette sélectivité améliore son utilité dans les analyses biochimiques précises .

Propriétés

IUPAC Name |

acetic acid;(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N8O7S.C2H4O2/c1-17-6-12-20(13-7-17)42(40,41)30-16-23(35)33-15-3-5-22(33)25(37)32-21(4-2-14-29-26(27)28)24(36)31-18-8-10-19(11-9-18)34(38)39;1-2(3)4/h6-13,21-22,30H,2-5,14-16H2,1H3,(H,31,36)(H,32,37)(H4,27,28,29);1H3,(H,3,4)/t21-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXDRWVTRQRSED-VROPFNGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N8O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86890-95-1 | |

| Record name | Biophen CS 01(81) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86890-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

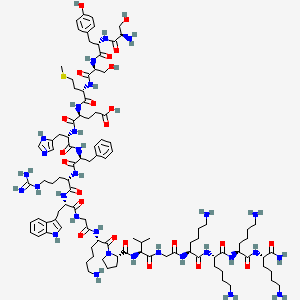

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

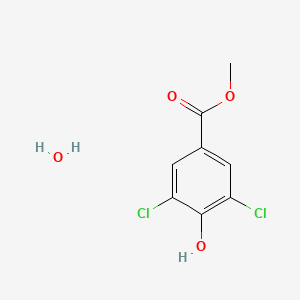

![2-[2-(1,3-Dioxan-2-yl)ethyl]-1-methylpyrrolidine](/img/structure/B1602272.png)